N-(Cyanomethyl)-N-phenylnitrous amide
Description
N-(Cyanomethyl)-N-phenylnitrous amide is a nitrosamine derivative characterized by a cyanomethyl (-CH2CN) and phenyl (-C6H5) group bonded to a central nitrogen atom. This compound is of interest due to its reactivity under photolytic conditions, particularly in nitric oxide (NO) release, and its utility in multicomponent reactions (MCRs) for synthesizing diverse amide scaffolds . The cyanomethyl group confers unique electronic and steric properties, influencing both stability and reactivity.
Properties
CAS No. |
827-51-0 |
|---|---|
Molecular Formula |
C8H7N3O |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
N-(cyanomethyl)-N-phenylnitrous amide |
InChI |
InChI=1S/C8H7N3O/c9-6-7-11(10-12)8-4-2-1-3-5-8/h1-5H,7H2 |
InChI Key |
HQMJFKVILSRUNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(CC#N)N=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-N-phenylnitrous amide typically involves the reaction of phenyl isothiocyanate with cyanomethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(Cyanomethyl)-N-phenylnitrous amide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrous amide group to an amine group.
Substitution: The cyano group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(Cyanomethyl)-N-phenylnitrous amide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)-N-phenylnitrous amide involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the nitrous amide group can participate in nucleophilic reactions. These interactions can lead to the formation of covalent bonds with target molecules, thereby altering their function. The specific pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Group Variations
N-(2-Nitrobenzyl)-N-phenylnitrous Amide (M1)
- Substituents: 2-Nitrobenzyl (-CH2C6H4NO2) and phenyl groups.
- Reactivity: Exhibits faster NO release under UV light (4 mW cm⁻²) compared to benzyl-substituted analogs (e.g., M3: N-benzyl-N-phenylnitrous amide). The nitro group enhances photolysis efficiency by stabilizing intermediates .
- Degradation Pathway: Sequential cleavage of the N-nitrosoamine moiety (releasing NO) followed by slower degradation of the 2-nitrobenzyl residue .
N-Cinnamyl-N-methylnitrous Amide
- Substituents : Cinnamyl (-CH2CH=CHC6H5) and methyl groups.
- Applications: A regulatory-compliant reference material for nitrosamine analysis in pharmaceuticals. Its bulky cinnamyl group reduces reactivity compared to cyanomethyl derivatives, making it suitable for stability testing .
N-(2-Hydroxyethyl)-N-phenylnitrous Amide
- Substituents : Hydroxyethyl (-CH2CH2OH) and phenyl groups.
- Regulatory Status : Listed by Health Canada with an acceptable intake (AI) limit of 1500 ng/day due to its polarity and metabolic pathways .
N-Methyl-N-(4-nitrosophenyl)nitrous Amide
- Substituents : Methyl and 4-nitrosophenyl groups.
Reactivity and Stability
Toxicity and Regulatory Considerations
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